molecular formula C25H23N3O B4342366 N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B4342366
M. Wt: 381.5 g/mol
InChI Key: NSOONELDCCAIRH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is an organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with phenyl and carboxamide groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with a 1,3-diketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring and its substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
  • N-(2,4-dimethylphenyl)-3,5-diphenyl-1H-pyrazole-4-carboxamide

Comparison: N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to the specific positioning of its methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-17-14-15-22(18(2)16-17)26-25(29)23-19(3)28(21-12-8-5-9-13-21)27-24(23)20-10-6-4-7-11-20/h4-16H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOONELDCCAIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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